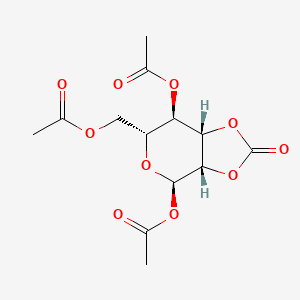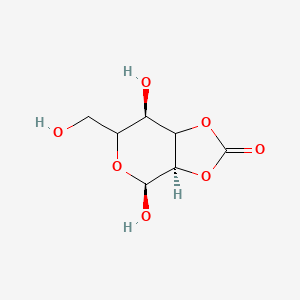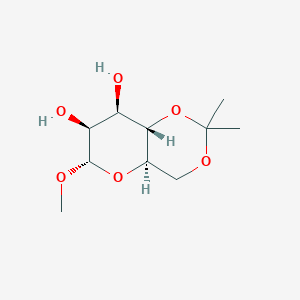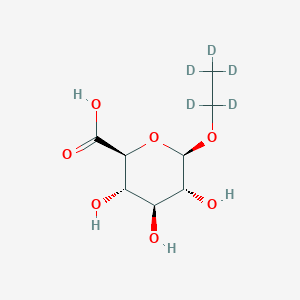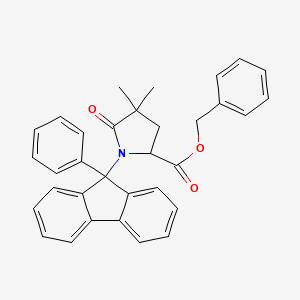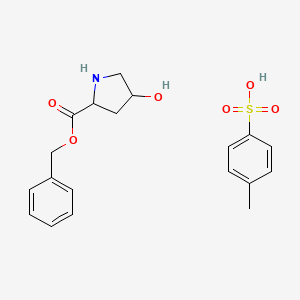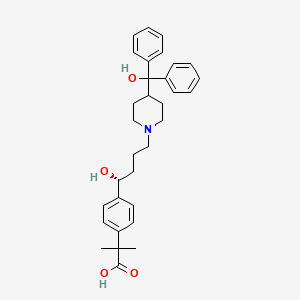
Flutax 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Flutax 1” is a complex organic molecule with a highly intricate structure
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
Flutax 1, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a green-fluorescent taxol derivative . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound’s primary target is microtubules . Microtubules are a component of the cytoskeleton, providing structure and shape to cells. They also play crucial roles in many cellular processes, including mitosis and intracellular transport .
Mode of Action
This compound binds to microtubules with high affinity . This binding stabilizes the microtubules, preventing their depolymerization . The binding site of this compound is easily accessible, allowing the compound to bind to and dissociate from native cytoplasmic and spindle microtubules .
Biochemical Pathways
This compound affects the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, it can disrupt normal cellular processes that rely on microtubule dynamics. This includes cell division, where microtubule dynamics are essential for the formation and function of the mitotic spindle .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake and transcytosis across human endothelial cell monolayers . The rate constant of the initial binding of this compound is inversely proportional to the viscosity of the solution, suggesting a diffusion-controlled reaction .
Result of Action
The stabilization of microtubules by this compound can lead to cell cycle arrest and apoptosis . This makes this compound a potential tool for cancer treatment, as it can induce cell death in rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the binding of this compound to microtubules is slowed down 10-fold by microtubule-associated proteins bound to the microtubule outer surface . Additionally, the staining of live cells with this compound diminishes very rapidly when exposed to light , indicating that light exposure can influence the efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the synthesis starts with the preparation of the core tetracyclic structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the tetracyclic core: This step might involve cyclization reactions under acidic or basic conditions.
Introduction of acetoxy and benzoyloxy groups: These groups can be introduced through esterification reactions using acetic anhydride and benzoyl chloride, respectively.
Addition of the carbamoyl group: This step may involve the reaction of an amine with a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Eigenschaften
IUPAC Name |
5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWJJMCMRRQCSY-ADONSEPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H66N2O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Paclitaxel interact with its target and what are the downstream effects?
A: Paclitaxel binds to microtubules, which are essential components of the cytoskeleton in cells. [, ] This binding stabilizes the microtubule structure and prevents its depolymerization. [] This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, primarily affecting rapidly dividing cells like cancer cells. [, ]
Q2: Are there any fluorescent derivatives of Paclitaxel used in research, and how do they work?
A: Yes, fluorescent derivatives like Flutax-1 and Flutax-2 have been developed and used extensively to study the interaction of Paclitaxel with microtubules. [, , ] These derivatives retain a similar binding mechanism to Paclitaxel, making them valuable tools for real-time visualization and kinetic studies of the drug-target interaction. [, , ] Researchers have used techniques like stopped-flow fluorescence and fluorescence anisotropy to characterize the binding kinetics of these fluorescent probes to microtubules. [, ]
Q3: What is known about the binding site of Paclitaxel on microtubules?
A: Research using Flutax-1 and Flutax-2 suggests that the Paclitaxel binding site is directly accessible on the microtubule surface, contradicting previous models that placed it within the microtubule lumen. [, ] Kinetic studies indicate that the binding occurs through a multi-step process, starting with a fast bimolecular reaction followed by slower conformational changes. [, ] The presence of microtubule-associated proteins (MAPs) on the microtubule surface can influence the binding kinetics of Paclitaxel and its derivatives. []
Q4: Is there evidence of resistance mechanisms to Paclitaxel in cancer cells?
A: Yes, one of the major mechanisms of Paclitaxel resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that pumps drugs out of cells, reducing their intracellular concentration. [] Another mechanism involves the overexpression of βIII-tubulin, a tubulin isotype with altered drug binding properties, leading to reduced sensitivity to Paclitaxel. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
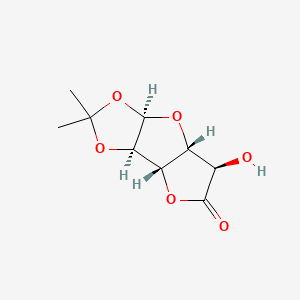

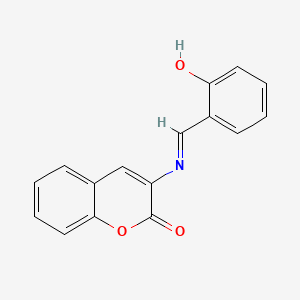
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
